Dinitrodurene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

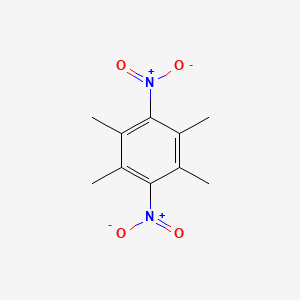

1,2,4,5-tetramethyl-3,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPQXGFMAZTUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203106 | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-13-4 | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetramethyl-3,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dinitrodurene

Abstract: This guide provides a comprehensive technical overview of dinitrodurene (2,3,5,6-tetramethyl-1,4-dinitrobenzene), a significant nitroaromatic compound. It details a robust synthesis protocol via the direct nitration of durene (1,2,4,5-tetramethylbenzene), explaining the underlying chemical principles and the rationale for specific procedural steps. The document further elucidates the key physicochemical and spectroscopic properties of the compound, presents critical safety and handling protocols, and discusses its applications. This paper is intended for researchers and professionals in organic synthesis, materials science, and chemical development.

Introduction to this compound

This compound, systematically named 2,3,5,6-tetramethyl-1,4-dinitrobenzene, is a crystalline organic compound derived from durene. Durene itself is a highly symmetric aromatic hydrocarbon that can be sourced from oil-refining or cracking processes.[1] The introduction of two nitro groups onto the durene ring significantly modifies its chemical properties, making it a valuable intermediate in various synthetic applications. One of the earliest reported preparations involved the direct nitration of durene.[2] Its rigid, symmetric structure and the presence of electron-withdrawing nitro groups make it a subject of interest in materials science and organic chemistry.[2]

Synthesis of this compound via Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] In this process, an electrophile—the nitronium ion (NO₂⁺)—attacks the electron-rich durene ring. The methyl groups on the durene ring are activating and direct the incoming electrophiles to specific positions. Due to the high symmetry of durene, the dinitration primarily yields the 1,4-isomer.

Principle of the Reaction

The core of the synthesis is the generation of the potent electrophile, the nitronium ion. This is typically achieved by using a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5][6]

Role of the Acids:

-

Nitric Acid (HNO₃): Serves as the source of the nitro group.

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. It is a stronger acid than nitric acid and protonates the hydroxyl group of nitric acid. This protonated nitric acid readily loses a molecule of water (a very stable leaving group) to form the highly reactive nitronium ion (NO₂⁺).[3][6]

The overall generation of the nitronium ion can be summarized as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is aggressively attacked by the π-electron system of the durene ring, leading to the formation of a nitro group on the ring.[3]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Ice

-

Distilled Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly and cautiously add 50 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with continuous stirring.

-

Causality: This step is performed in an ice bath to dissipate the significant heat generated from the exothermic reaction between the two acids. Maintaining a low temperature is crucial to prevent the premature decomposition of nitric acid and to control the subsequent nitration reaction rate.

-

-

Reaction Setup: In a separate flask, dissolve 10 g of durene in a minimal amount of a suitable solvent like chloroform or acetic acid. Cool this solution in an ice bath.

-

Addition of Durene: Slowly add the cooled durene solution dropwise to the stirred nitrating mixture. The temperature of the reaction mixture should be carefully maintained below 10°C.

-

Causality: A slow, dropwise addition is essential to prevent a runaway reaction. The nitration of activated aromatic rings like durene is highly exothermic. Poor temperature control can lead to over-nitration (formation of trinitro- or tetranitro- derivatives) or oxidative side reactions, reducing the yield and purity of the desired product.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation of the Product: Carefully pour the reaction mixture over a large volume of crushed ice and water. A solid precipitate of crude this compound will form.

-

Causality: this compound is insoluble in water. Pouring the acidic mixture into ice water serves two purposes: it quenches the reaction by diluting the acids and protonating any remaining reactive species, and it precipitates the organic product, allowing for its separation from the aqueous acid solution.

-

-

Purification:

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly. Pure this compound will crystallize as white to light yellow needles.[7]

-

Causality: Recrystallization is a purification technique based on differences in solubility. This compound is more soluble in hot ethanol than in cold ethanol. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving most impurities behind in the solution.

-

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm the structure and purity.

Visualization of Synthesis and Mechanism

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its rigid, symmetrical molecular structure and the strong electron-withdrawing nature of the two nitro groups.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [7][8] |

| Molecular Weight | 224.21 g/mol | [7][8] |

| Appearance | White to light yellow crystalline solid/powder | [7] |

| Melting Point | 210-214 °C | [7][8] |

| Boiling Point | ~365.6 °C (estimated) | [8] |

| Density | ~1.30 g/cm³ (estimated) | [8] |

| Solubility | Insoluble in water; soluble in hot ethanol and other organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized this compound.

-

¹H NMR: Due to the high symmetry of the 2,3,5,6-tetramethyl-1,4-dinitrobenzene molecule, all 12 protons on the four methyl groups are chemically equivalent. This results in a single, sharp peak in the proton NMR spectrum.

-

¹³C NMR: Similarly, the symmetry of the molecule leads to a simplified carbon NMR spectrum. One signal will be present for the four equivalent methyl carbons, and another signal for the four equivalent aromatic carbons attached to the methyl groups. A third signal will correspond to the two equivalent aromatic carbons bearing the nitro groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂). These typically appear as two distinct peaks:

-

Asymmetric stretching: ~1520-1560 cm⁻¹

-

Symmetric stretching: ~1345-1385 cm⁻¹ Additional peaks will be present corresponding to C-H bonds of the methyl groups and C=C bonds of the aromatic ring.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed or in contact with skin. It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhaling dust.

-

Handling: Avoid creating dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances like strong bases and oxidizing agents. Keep the container tightly closed and store it in a locked-up area.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications

While specific large-scale industrial applications of this compound are not as widespread as those for compounds like dinitrotoluene, it serves as a valuable intermediate in several areas:

-

Organic Synthesis: It is used as a starting material for the synthesis of other complex organic molecules, such as diamines (by reduction of the nitro groups), which can be precursors to polyimides and other polymers.[2]

-

Materials Science: The rigid structure and defined substitution pattern make it a useful building block in the design of new materials with specific electronic or structural properties.[2]

-

Energetic Materials Research: Like many nitroaromatic compounds, it has been studied in the context of energetic materials, although it is not a primary explosive itself.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. rushim.ru [rushim.ru]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | 5465-13-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

An In-depth Technical Guide to the Physicochemical Properties of Dinitrodurene and Related Nitroaromatic Compounds

This guide provides a comprehensive technical overview of the physicochemical properties of dinitrodurene, a notable nitroaromatic compound. Given the relative scarcity of dedicated literature on this compound, this document establishes a broader context by presenting a comparative analysis with its better-understood structural analogs, the dinitrotoluenes (DNTs). This approach allows for a more thorough understanding of this compound's anticipated properties, grounded in the established characteristics of similar molecules. The content herein is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this class of compounds.

Introduction to this compound and its Analogs

This compound (1,2,4,5-tetramethyl-3,6-dinitrobenzene) is a nitroaromatic hydrocarbon. Like other nitroaromatics, its chemical and physical behaviors are largely dictated by the presence of the electron-withdrawing nitro (-NO₂) groups on the benzene ring. These groups significantly influence the molecule's electronic structure, reactivity, and intermolecular interactions. While this compound itself is a subject of specialized research, the broader family of dinitrotoluenes (DNTs) has been extensively studied due to their wide-ranging industrial applications. DNTs are crucial precursors in the synthesis of toluene diisocyanate, a key component in the production of polyurethane foams.[1][2] They also find use in the manufacturing of dyes and are foundational in the explosives industry.[1] By examining the well-documented properties of DNT isomers, we can extrapolate and build a predictive understanding of this compound.

Synthesis of this compound and Related Compounds

The primary industrial route to nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration. This process typically employs a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

The synthesis of dinitrotoluene isomers is a well-established industrial process, generally proceeding through the nitration of toluene.[3] This reaction can be performed in a single step to produce a mixture of DNT isomers or in a two-step process where toluene is first mononitrated, and the resulting mononitrotoluene (MNT) is then further nitrated to DNT.[3] The directing effects of the methyl group on the toluene ring (ortho- and para-directing) lead to a product mixture primarily composed of 2,4-DNT and 2,6-DNT.[1]

A plausible synthetic pathway for this compound involves the direct nitration of durene (1,2,4,5-tetramethylbenzene). The four methyl groups on the durene ring are activating and ortho-, para-directing. This would logically lead to the nitration at the two remaining unsubstituted positions (3 and 6), yielding 3,6-dinitrodurene.

Caption: Proposed synthesis of 3,6-dinitrodurene via nitration of durene.

Comparative Physicochemical Properties

The following tables summarize the key physicochemical properties of various dinitrotoluene isomers for a comparative understanding. Data for this compound is included where available, though it is notably sparse.

Table 1: General and Thermal Properties of Dinitrotoluene Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2,3-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 63[4] | 250[4] | Yellow crystalline solid[4][5] |

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 70.5[6] | 300 (decomposes)[1][6] | Pale yellow to orange crystalline solid[2] |

| 2,5-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 52.5[7] | 284[7] | Yellow-to-orange-yellow crystals[7] |

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 66[8] | ~285 | Yellow or brown to red solid[8] |

| 3,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 61 | 336.9 (extrapolated)[9] | Yellow to red solid[9] |

| 3,5-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 93[10] | Sublimes[10] | Yellow rhombic needles[10] |

Table 2: Solubility and Density of Dinitrotoluene Isomers

| Compound | Water Solubility | Solubility in Organic Solvents | Density |

| 2,3-Dinitrotoluene | 161 mg/L at 25 °C[4] | Soluble in alcohol, ether; very soluble in acetone[5] | 1.52 g/cm³ (solid)[4] |

| 2,4-Dinitrotoluene | 0.3 g/L at 20 °C[1] | Soluble in ethanol, chloroform, benzene, ethyl ether; very soluble in acetone, pyridine[6] | 1.521 g/mL at 15 °C[6] |

| 2,5-Dinitrotoluene | 219 mg/L at 25 °C[7] | Soluble in ethanol; very soluble in carbon disulfide[7] | 1.282 g/cm³ at 111 °C[7] |

| 2,6-Dinitrotoluene | Insoluble | Soluble in ethanol | 1.283 g/cm³ (liquid)[8] |

| 3,4-Dinitrotoluene | Virtually insoluble | Soluble in ethanol, carbon disulfide; slightly soluble in chloroform[9] | Not readily available |

| 3,5-Dinitrotoluene | Insoluble | Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide[10] | 1.2772 g/cm³ at 111 °C[10] |

Crystal and Molecular Structure

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. In dinitrotoluenes, the chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing nitro groups and the electron-donating methyl group. The number of signals and their splitting patterns in the ¹H NMR spectrum are indicative of the substitution pattern on the aromatic ring. For this compound, the high degree of symmetry would be expected to result in a simplified NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectra of nitroaromatic compounds are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). Additional characteristic bands for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching from the methyl groups, would also be present.

Thermal Stability and Decomposition

The thermal stability of nitroaromatic compounds is a critical parameter, especially in the context of their use as energetic materials or in high-temperature industrial processes. Decomposition is often an exothermic process that can lead to a thermal runaway if not properly controlled.[4]

For dinitrotoluenes, decomposition can occur at elevated temperatures, with some isomers decomposing upon boiling at atmospheric pressure.[1][6] The presence of impurities or contact with certain materials, such as strong bases, can significantly lower the decomposition temperature and increase the risk of an uncontrolled reaction.[1] The thermal decomposition of nitroaromatic compounds typically involves complex reaction pathways, including the cleavage of the C-NO₂ bond.[3]

Experimental Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

The following is a generalized protocol for assessing the thermal stability of a nitroaromatic compound like this compound using DSC. This technique measures the heat flow into or out of a sample as a function of temperature or time, providing crucial data on melting points, decomposition temperatures, and heats of reaction.

Objective: To determine the melting point and onset of thermal decomposition for a given nitroaromatic compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum or gold-plated steel pans

-

Microbalance

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the sample into a DSC pan using a microbalance.

-

Hermetically seal the pan to contain any volatile decomposition products and prevent sample loss.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Set the temperature program. A typical program for screening would be to heat from ambient temperature to approximately 400°C at a constant rate of 10°C/min.[4][12]

-

-

Data Acquisition:

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic and exothermic events.

-

The melting point is determined from the peak of the endothermic melting transition.

-

The onset of decomposition is identified as the temperature at which the exothermic decomposition peak begins to deviate from the baseline.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔH_d).

-

Causality and Self-Validation:

-

Rationale for Small Sample Size: Using a small sample mass (1-3 mg) is a critical safety measure to prevent a significant energy release that could damage the instrument in the event of a rapid, energetic decomposition.[4]

-

Rationale for Sealed Pans: Hermetically sealed pans are essential to contain the sample and its decomposition products, ensuring that the measured heat flow is representative of the entire sample and preventing contamination of the DSC cell. This also allows for the buildup of pressure, which can influence the decomposition pathway and is more representative of bulk material behavior.

-

Rationale for Inert Atmosphere: An inert gas purge prevents oxidative reactions with air, ensuring that the observed thermal events are solely due to the intrinsic decomposition of the compound.[4]

-

Self-Validation: The protocol is self-validating by running a known standard with a well-characterized melting point (e.g., indium) to calibrate the temperature and enthalpy scales of the DSC instrument prior to sample analysis. Replicate runs of the sample should yield reproducible melting points and decomposition onsets, confirming the reliability of the data.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. researchgate.net [researchgate.net]

- 7. Study on stability of highly energetic materials | Lawrence Livermore National Laboratory [llnl.gov]

- 8. nmt.edu [nmt.edu]

- 9. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 10. 3,5-Dinitrotoluene | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Analysis of Dinitrodurene

Introduction

Dinitrodurene, a nitrated derivative of durene (1,2,4,5-tetramethylbenzene), belongs to the class of nitroaromatic compounds. While not as extensively studied as compounds like dinitrotoluene (DNT), its structural analogues are significant in various fields, including the synthesis of polymers, dyes, and energetic materials.[1] The introduction of nitro groups onto the durene backbone imparts unique electronic and chemical properties, making its precise structural characterization and quantitative analysis a critical requirement for research, process control, and safety.

This guide provides a comprehensive overview of the chemical structure of this compound and the modern analytical techniques employed for its characterization. We will delve into the principles and methodologies of spectroscopic and chromatographic techniques, offering not just procedural steps but also the underlying scientific rationale. This document is structured to serve as a practical reference for scientists engaged in the synthesis, application, or analysis of this and related nitroaromatic compounds.

Chemical Structure and Physicochemical Properties

Durene itself is a symmetrical tetramethylbenzene. The directing influence of the four methyl groups (which are ortho-, para-directing) and steric hindrance means that nitration predominantly occurs at the two available aromatic positions (3 and 6). This leads to the primary isomer, 3,6-dinitrodurene .

The molecular structure features a central benzene ring substituted with four methyl groups and two nitro groups. The symmetry of the 3,6-isomer is a key feature that heavily influences its spectroscopic signature.

Caption: Chemical structure of 3,6-Dinitrodurene.

Physicochemical Properties

The properties of this compound can be predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | Calculated |

| Molecular Weight | 224.21 g/mol | Calculated |

| Appearance | Expected to be a yellow crystalline solid | Analogy to DNT[2] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like acetone, benzene, and ethanol. | Analogy to DNT[3] |

Synthesis Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of durene. The standard method for this transformation is nitration using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]

Causality of Reagent Choice:

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

-

Nitric Acid (HNO₃): Serves as the source of the nitro group.

The reaction proceeds as follows:

-

Generation of the nitronium ion: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic attack of the nitronium ion on the durene ring to form this compound.

Due to the activating and directing effects of the four methyl groups, the reaction readily proceeds at the available 3- and 6- positions.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: Due to the high degree of symmetry in 3,6-dinitrodurene, a very simple spectrum is predicted.

-

Aromatic Protons: There are no aromatic protons on the ring.

-

Methyl Protons: All four methyl groups are chemically equivalent. Therefore, a single, sharp peak would be expected. The electron-withdrawing effect of the adjacent nitro groups would shift this peak downfield compared to durene itself. Based on analogous structures like dinitrotoluene, this signal would likely appear in the range of 2.2-2.6 ppm .

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Three distinct signals are expected due to symmetry: one for the methyl-substituted carbons (C1, C2, C4, C5), one for the nitro-substituted carbons (C3, C6), and one for the methyl carbons themselves.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic signals are from the nitro groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Nitro Group (Ar-NO₂) ** | 1550 - 1475 cm⁻¹ | Asymmetric N-O Stretch |

| Nitro Group (Ar-NO₂) ** | 1360 - 1290 cm⁻¹ | Symmetric N-O Stretch |

| Aromatic C-H | 3100 - 3000 cm⁻¹ | C-H Stretch (if present) |

| Aliphatic C-H (Methyl) | 2975 - 2850 cm⁻¹ | C-H Stretch |

| Aromatic Ring | 1600 - 1450 cm⁻¹ | C=C Ring Stretch |

The two strong absorption bands for the N-O stretches are highly diagnostic for nitroaromatic compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which acts as a molecular fingerprint. Using Electron Ionization (EI), the this compound molecule is expected to ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 224, corresponding to the molecular weight of C₁₀H₁₂N₂O₄.

-

Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented. Common losses include:

Predicted Fragmentation Table

| m/z Value | Proposed Fragment | Identity |

| 224 | [C₁₀H₁₂N₂O₄]⁺ | Molecular Ion (M⁺) |

| 207 | [M - OH]⁺ | Loss of hydroxyl radical |

| 194 | [M - NO]⁺ | Loss of nitric oxide |

| 178 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

Chromatographic Analysis for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or environmental matrices, and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of semi-volatile organic compounds like nitroaromatics.[7][8]

Principle of Causality: The choice of a non-polar capillary column is based on the principle of "like dissolves like." this compound is a relatively non-polar molecule, and it will interact effectively with a non-polar stationary phase, allowing for separation based on boiling point and subtle polarity differences. A temperature ramp is used to ensure that compounds with different boiling points elute as sharp, distinct peaks. The use of an electron capture detector (ECD) is also common for nitroaromatics due to its high sensitivity to electronegative groups, though MS provides more definitive identification.[9]

Caption: General workflow for the analysis of this compound using GC-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (Solid Matrix):

-

Accurately weigh 10 g of the homogenized sample into a glass vial.

-

Add an internal standard (e.g., 1,3-dinitrobenzene-d₄).

-

Add 20 mL of acetonitrile and sonicate for 15-20 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

-

Instrumental Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, 250 °C, 1 µL injection volume in splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program: Initial temp 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Scan mode (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions: 224, 207, 178).

-

-

Data Analysis:

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum or predicted fragmentation pattern.

-

Quantify the concentration using a multi-point calibration curve prepared from certified standards.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly useful for thermally sensitive compounds or for analyzing samples in aqueous matrices with minimal prep.[10][11] Reversed-phase HPLC is the most common mode for this class of compounds.

Principle of Causality: In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a water/acetonitrile mixture).[12] this compound, being moderately non-polar, will be retained on the column. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (a gradient elution), the analyte is pushed off the column and eluted. A UV detector is highly effective because the aromatic ring and nitro groups are strong chromophores, typically absorbing light around 254 nm.[13]

Caption: General workflow for the analysis of this compound using HPLC-UV.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation (Aqueous Matrix):

-

Collect the aqueous sample.

-

Add an internal standard if necessary.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

If concentration is required, perform Solid-Phase Extraction (SPE) using a C18 cartridge.

-

-

Instrumental Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV/Vis Diode Array Detector (DAD), monitoring at 254 nm.

-

-

Data Analysis:

-

Identify the this compound peak by its retention time, confirmed by running a standard.

-

Use the peak area from the chromatogram for quantification against a calibration curve.

-

The DAD can provide a UV spectrum of the peak for further identity confirmation.

-

Conclusion

The structural elucidation and analysis of this compound rely on a synergistic application of modern analytical techniques. Its highly symmetric structure as 3,6-dinitrodurene gives rise to distinct and predictable spectroscopic signatures in NMR and IR. For separation and quantification, both GC-MS and HPLC-UV offer robust, reliable, and validated methodologies. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists, ensuring accuracy and confidence in the characterization of this and other related nitroaromatic compounds. The self-validating nature of these methods, incorporating standards and well-understood fragmentation or separation principles, underpins their trustworthiness in both research and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. 2,4-Dinitrotoluene | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Early Research and Discovery of Dinitrodurene

This guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of dinitrodurene. It is intended for researchers, scientists, and drug development professionals with an interest in the history of energetic materials and nitroaromatic chemistry. We will delve into the historical context, the pioneering scientists, the foundational synthesis and purification protocols, and the early characterization of this intriguing molecule.

Historical Context: The Dawn of Nitroaromatic Chemistry

The late 19th and early 20th centuries marked a period of intense investigation into the nitration of aromatic compounds. This era was driven by the burgeoning dyestuffs industry and the ever-present military demand for more powerful and stable explosives. The work of luminaries like Adolf von Baeyer, who received the Nobel Prize in Chemistry in 1905 for his work on organic dyes and hydroaromatic compounds, laid the groundwork for a deeper understanding of aromatic chemistry.[1][2][3][4][5] The development of mixed-acid nitration, using a combination of nitric and sulfuric acids, became a cornerstone of synthetic organic chemistry, enabling the production of a wide array of nitroaromatic compounds.[2] It was within this fervent scientific landscape that the exploration of polysubstituted benzene derivatives, such as durene, and their nitrated counterparts took place.

The Pioneers: Smith, Dobrovolny, and Hennion

The initial synthesis and characterization of this compound can be primarily attributed to the meticulous work of Lee Irvin Smith and Frank Joseph Dobrovolny . Their 1926 publication in the Journal of the American Chemical Society stands as the landmark paper detailing the first successful synthesis of this compound. Later, in 1943, George Felix Hennion and R. A. Kurtz revisited the study of this compound, contributing further to its understanding. These researchers were instrumental in expanding the knowledge of how highly alkylated benzenes behave under nitrating conditions.

The Synthesis of this compound: A Step-by-Step Protocol

The foundational method for the synthesis of this compound involves the direct nitration of durene (1,2,4,5-tetramethylbenzene). The presence of four activating methyl groups on the benzene ring makes durene highly reactive towards electrophilic aromatic substitution. However, this high reactivity also presents challenges in controlling the extent of nitration. The early researchers navigated these challenges to isolate the dinitro-derivative.

Experimental Protocol: Direct Nitration of Durene (Based on the work of Smith and Dobrovolny, 1926)

Objective: To synthesize 3,6-dinitrodurene via the direct nitration of durene using a mixed-acid protocol.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).

-

Dissolution of Durene: In a separate beaker, dissolve durene in a suitable solvent. Early experiments likely used excess sulfuric acid or an inert solvent.

-

Nitration Reaction: Slowly add the chilled nitrating mixture to the dissolved durene solution while maintaining a low temperature with the ice bath. The reaction is highly exothermic, and temperature control is crucial to prevent over-nitration and the formation of by-products.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified period to ensure complete dinitration. The reaction mixture is then carefully poured over crushed ice to quench the reaction and precipitate the crude this compound.

-

Isolation of Crude Product: The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then washed with a dilute sodium bicarbonate solution to neutralize any remaining acid.

Diagram of the Synthesis Pathway:

Caption: Synthesis of 3,6-Dinitrodurene from Durene.

Purification and Characterization: The Early 20th Century Approach

The crude this compound obtained from the synthesis required purification to remove unreacted starting material, mononitrated intermediates, and other by-products. The primary method for purification in the early 20th century was recrystallization.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through recrystallization.

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol was a common choice for such procedures.

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The slow cooling promotes the formation of larger, purer crystals.

-

Isolation of Pure Product: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried.

Diagram of the Experimental Workflow:

Caption: Purification and Characterization Workflow.

Early Characterization Techniques

In the 1920s and 1940s, the characterization of a newly synthesized compound relied on a limited set of physical and chemical tests:

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of purity. The melting point of this compound was a crucial piece of data reported in the early literature.

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of the compound, confirming the addition of two nitro groups to the durene molecule.

-

Solubility Tests: The solubility of this compound in various organic solvents would have been systematically investigated.

-

Chemical Reactions: The reactivity of the nitro groups and the aromatic ring would have been explored through various chemical tests to further elucidate the structure.

Table 1: Physical Properties of this compound (from Early Research)

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | ~205-207 °C (as reported in early literature) |

| Solubility | Soluble in hot ethanol, acetone, benzene; Insoluble in water |

Significance and Legacy

The early research on this compound was significant for several reasons. It contributed to the fundamental understanding of electrophilic aromatic substitution on highly substituted benzene rings. The work of Smith, Dobrovolny, and Hennion provided a valuable data point in the broader study of nitroaromatic compounds, a class of molecules with immense practical importance in explosives, dyes, and pharmaceuticals. While this compound itself did not find widespread application as an explosive, its study paved the way for further research into the synthesis and properties of other energetic materials. The meticulous experimental techniques employed by these early 20th-century chemists, working with far less sophisticated equipment than is available today, stand as a testament to their skill and dedication.

References

- 1. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]

- 2. TNT - Wikipedia [en.wikipedia.org]

- 3. US9115048B2 - Method and apparatus for purifying nitration products - Google Patents [patents.google.com]

- 4. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to Dinitrotoluene: Focus on 2,4-Dinitrotoluene

A Note on the Subject: Initial research for a comprehensive guide on dinitrodurene (dinitro-1,2,4,5-tetramethylbenzene) revealed a significant scarcity of detailed technical and safety information in publicly available scientific literature and databases. This suggests that this compound is a compound of limited industrial and research prevalence. In the interest of providing a thorough and well-referenced technical resource, this guide will focus on the closely related and extensively documented compound, 2,4-dinitrotoluene (2,4-DNT) . The principles of synthesis, safety considerations, and applications discussed herein for 2,4-DNT offer valuable insights that are broadly applicable to the study of nitroaromatic compounds.

Introduction to 2,4-Dinitrotoluene (2,4-DNT)

2,4-Dinitrotoluene is a significant organic compound, primarily recognized as a key precursor in the production of toluene diisocyanate (TDI), a fundamental component in the manufacturing of flexible polyurethane foams.[1] With the molecular formula C₇H₆N₂O₄, this pale yellow to orange crystalline solid is one of six constitutional isomers of dinitrotoluene.[1][2] While it is also an intermediate in the synthesis of the explosive trinitrotoluene (TNT), its principal application lies in the polymer industry.[1][2] This guide provides a detailed overview of the chemical and physical properties of 2,4-DNT, its synthesis, primary applications, and essential safety protocols for its handling.

Chemical and Physical Properties

The chemical identity and physical characteristics of 2,4-DNT are summarized in the tables below. These properties are crucial for its handling, storage, and application in various industrial processes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-Methyl-2,4-dinitrobenzene |

| CAS Number | 121-14-2 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Synonyms | 2,4-DNT, Dinitrotoluol |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to orange crystalline solid | [1][2] |

| Melting Point | 70 °C (158 °F; 343 K) | [2] |

| Boiling Point | Decomposes at 250–300 °C | [2] |

| Density | 1.52 g/cm³ | [2] |

| Solubility in Water | 0.3 g/L (at 20 °C) | [1] |

| Vapor Pressure | 1.47 x 10⁻⁴ mm Hg (at 22 °C) | [2] |

| Flash Point | 207 °C (404 °F; 480 K) | [2] |

Synthesis of 2,4-Dinitrotoluene

The industrial production of 2,4-DNT is primarily achieved through the nitration of toluene. This process can be conducted in a stepwise manner to control the formation of isomers.

Causality in the Synthesis Protocol

The nitration of toluene is an electrophilic aromatic substitution reaction. The methyl group on the toluene ring is an ortho-, para-directing activator, meaning it directs the incoming nitro groups to the positions ortho and para to it. The first nitration of toluene yields a mixture of mononitrotoluenes. Subsequent nitration of p-nitrotoluene (the para isomer) almost exclusively yields 2,4-dinitrotoluene.[1] Direct dinitration of toluene is also possible and results in a mixture of isomers, with 2,4-DNT being the major product.[1]

Experimental Protocol: Two-Step Nitration of Toluene

This protocol outlines the synthesis of 2,4-DNT from toluene, emphasizing the isolation of p-nitrotoluene to ensure a high purity of the final product.

Step 1: Mononitration of Toluene

-

A nitrating mixture is prepared by carefully adding nitric acid to sulfuric acid while cooling to maintain a low temperature.

-

Toluene is then slowly added to the nitrating mixture with vigorous stirring, ensuring the temperature is controlled to prevent over-nitration.

-

After the reaction is complete, the mixture is allowed to settle, and the organic layer containing mononitrotoluenes is separated from the acid layer.

-

The organic layer is washed with water and a dilute base to remove residual acid.

-

The mixture of mononitrotoluene isomers is then separated, typically by fractional distillation or crystallization, to isolate the p-nitrotoluene.

Step 2: Dinitration of p-Nitrotoluene

-

The purified p-nitrotoluene is subjected to a second nitration step using a stronger nitrating mixture (higher concentration of nitric and sulfuric acids).

-

The reaction conditions, particularly temperature, are carefully controlled to achieve the desired dinitration without proceeding to trinitration.

-

Upon completion, the reaction mixture is poured into water, causing the solid 2,4-DNT to precipitate.

-

The crude 2,4-DNT is then collected by filtration, washed with water to remove any remaining acid, and can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,4-Dinitrotoluene.

Applications of 2,4-Dinitrotoluene

The primary applications of 2,4-DNT are in the chemical and defense industries.

-

Polyurethane Production: The vast majority of 2,4-DNT is used as an intermediate in the synthesis of toluene diisocyanate (TDI). This process involves the hydrogenation of 2,4-DNT to produce 2,4-toluenediamine, which is then treated with phosgene to yield TDI. TDI is a key monomer for the production of flexible polyurethane foams used in furniture, bedding, and automotive seating.[1]

-

Explosives and Propellants: A smaller fraction of 2,4-DNT is used in the explosives industry. It can be further nitrated to produce trinitrotoluene (TNT).[1][2] Additionally, 2,4-DNT is utilized as a plasticizer, a deterrent coating, and a burn rate modifier in propellants, such as smokeless gunpowder.[1]

-

Dye Manufacturing: 2,4-DNT also serves as an intermediate in the synthesis of various dyes.

Safety and Handling

2,4-Dinitrotoluene is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: 2,4-DNT is toxic and is classified as a potential human carcinogen. Exposure can occur through inhalation, ingestion, or skin contact. It can cause a range of health effects, including methemoglobinemia, which reduces the blood's ability to carry oxygen.

-

Handling: When handling 2,4-DNT, personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

-

Storage: 2,4-DNT should be stored in a cool, dry, well-ventilated area away from sources of heat and ignition. It should be kept separate from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[1]

-

Disposal: Waste 2,4-DNT is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.

Conclusion

2,4-Dinitrotoluene is a commercially significant chemical intermediate with critical applications in the polymer and defense industries. Its synthesis via the nitration of toluene is a well-established industrial process. Due to its hazardous nature, strict adherence to safety protocols is essential during its production, handling, and use. A thorough understanding of its chemical and physical properties is paramount for its safe and efficient application.

References

Introduction: The Significance of Dinitrodurene

An In-Depth Technical Guide to the Historical Synthesis of Dinitrodurene

This compound (3,6-dinitro-1,2,4,5-tetramethylbenzene) is a highly symmetric nitroaromatic compound derived from durene (1,2,4,5-tetramethylbenzene). Historically, its synthesis has been of interest primarily as a key intermediate in the production of other valuable chemicals. For instance, this compound serves as a precursor to duroquinone, a compound utilized in various organic syntheses.[1] The starting material, durene, is a component of coal tar and is notable for its high molecular symmetry, which imparts an unusually high melting point (79.2 °C) compared to its isomers.[1] This inherent symmetry extends to this compound, influencing its physical properties and purification methods. This guide provides a detailed examination of the classical and alternative historical methods for the synthesis of this compound, focusing on the underlying chemical principles, experimental causality, and detailed protocols for the modern researcher.

Chapter 1: The Classical Approach: Direct Nitration with Mixed Acid

The most traditional and straightforward method for synthesizing this compound is the direct electrophilic nitration of durene using a mixture of concentrated nitric acid and sulfuric acid. This method, referenced in literature as early as 1926, leverages the high nucleophilicity of the durene ring, which is comparable to that of phenol.[1][2]

Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key to this process is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).

-

Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid molecule.[3] This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion. The use of "mixed acid" is crucial because it generates a high concentration of the necessary electrophile.[3]

-

Electrophilic Attack: The electron-rich durene ring, activated by four electron-donating methyl groups, acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding mononitrodurene.

-

Second Nitration: The first nitro group is deactivating; however, the four activating methyl groups ensure that the ring remains sufficiently reactive to undergo a second nitration. The second nitronium ion is directed to the only other available position on the ring (position 6), leading to the highly symmetric 3,6-dinitrodurene.

Experimental Protocol: Mixed Acid Nitration

The following protocol is a representative synthesis based on classical methods.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (d=1.5)

-

Ice

-

Ethanol or Glacial Acetic Acid (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and placed in an ice-water bath, slowly add 10 g of durene to 50 mL of concentrated sulfuric acid. Stir until all the durene has dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add 15 mL of fuming nitric acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C to minimize side reactions.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice (approx. 400 g) with stirring.

-

The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from ethanol or glacial acetic acid to yield pale yellow crystals.[4]

Quantitative Data

| Parameter | Value | Source |

| Starting Material | Durene (1,2,4,5-tetramethylbenzene) | [1] |

| Nitrating Agent | HNO₃ / H₂SO₄ (Mixed Acid) | [3] |

| Product | 3,6-Dinitrodurene | [2] |

| Melting Point | 210-214 °C | [5] |

| Appearance | White to light yellow powder/crystals | [5] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [5] |

Process Visualization

Caption: Mechanism for the synthesis of this compound via mixed acid.

Chapter 2: Alternative Nitration in Acetic Anhydride

An important alternative to the classical mixed-acid method involves the nitration of durene in non-acidic, aprotic solvents like acetic anhydride. This approach can lead to different mechanistic pathways and product distributions, offering valuable insights into the subtleties of electrophilic substitution on highly alkylated benzenes.[6]

Mechanism: The Role of ipso-Attack and Adduct Formation

When nitration is performed at low temperatures (e.g., below -50 °C) in acetic anhydride, the nitrating species is typically acetyl nitrate, formed from nitric acid and acetic anhydride. The reaction mechanism deviates significantly from the simple SEAr pathway.[6]

-

ipso-Attack: The nitronium ion can attack a carbon atom that is already substituted—in this case, one of the methyl-bearing carbons. This is known as ipso-attack. In durene, all four substituted positions are identical, simplifying the potential outcomes.[6]

-

Cation Trapping: The resulting ipso-arenium ion is a carbocation that can be "trapped" by a nucleophile present in the medium. In this system, the acetate ion (AcO⁻) acts as the nucleophile, attacking the cation to form a neutral, non-aromatic diene adduct (an acetoxynitro adduct).[6]

-

Side Products: Other nucleophiles, such as nitrite (formed from nitrous acid impurities), can also trap the cation, leading to nitritonitro adducts. Furthermore, side-chain reactions can occur, yielding products like 2,4,5-trimethylbenzyl nitrate.[6]

-

Rearomatization: These adducts are often unstable and can rearomatize upon work-up or with changes in acidity, potentially leading to the expected nitroarene, but also to other products like aryl acetates or benzylic derivatives.[6]

This method is significant because it demonstrates that the nitration of activated rings is not always a straightforward substitution and can involve complex intermediate pathways.

Experimental Protocol: Nitration in Acetic Anhydride

The following is a representative protocol based on the work of Fischer and Wright.[6]

Materials:

-

Durene

-

Acetic Anhydride

-

Nitric Acid (70%)

-

Methylene Chloride (solvent)

-

Ether

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Prepare a solution of durene in a mixture of acetic anhydride and methylene chloride.

-

Cool the solution to -55 °C in a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a pre-cooled solution of nitric acid in acetic anhydride to the durene solution with vigorous stirring, maintaining the temperature below -50 °C.

-

After the addition, stir the mixture for an additional 60-90 minutes at this temperature.

-

Pour the cold reaction mixture into a separation funnel containing cold ether and a layer of saturated sodium bicarbonate solution.

-

Shake the mixture, releasing pressure frequently. Separate the organic layer, wash with more bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure at low temperature to obtain the crude product mixture, which may contain the acetoxynitro adduct, nitritonitro adduct, and side-chain nitration products in addition to this compound.[6] Separation would typically require chromatography.

Process Visualization

Caption: Formation of adducts via ipso-attack during nitration.

Chapter 3: Purification and Characterization

Independent of the synthetic route, the isolation and characterization of this compound are critical steps.

Purification

The high symmetry of the this compound molecule results in a stable crystal lattice and a high melting point (210-214 °C).[2][5] This property makes recrystallization a highly effective method for purification.

-

Solvent Selection: Solvents like ethanol or glacial acetic acid are commonly used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. The this compound crystallizes out, leaving impurities behind in the mother liquor.

-

Washing: The collected crystals should be washed with a small amount of cold solvent to remove any residual mother liquor.

Characterization

Several analytical techniques are used to confirm the identity and purity of the synthesized this compound.

-

Melting Point: A sharp melting point in the range of 210-214 °C is a strong indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the D₂h point group symmetry of the molecule, the ¹H NMR spectrum is exceptionally simple, showing only two singlets: one for the two equivalent aromatic protons and one for the twelve equivalent methyl protons.[2]

-

X-ray Crystallography: This technique provides definitive proof of the molecular structure and has been used to characterize the crystal packing of this compound.[2]

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound (224.22 g/mol ).[5]

Conclusion

The historical synthesis of this compound offers a compelling case study in electrophilic aromatic substitution. The classical mixed-acid nitration remains a robust and straightforward method, relying on the generation of the potent nitronium ion to overcome the deactivating effect of the first nitro group. In contrast, alternative methods, such as nitration in acetic anhydride, reveal a more complex mechanistic landscape involving ipso-attack and the formation of non-aromatic adducts. Understanding these different pathways provides researchers with a deeper appreciation for the factors that control reactivity and product distribution in the nitration of highly substituted aromatic compounds. The well-defined physical properties of this compound, stemming from its high symmetry, facilitate its purification and characterization, making it an excellent example for both preparative and pedagogical studies in organic chemistry.

References

Spectroscopic Characterization of Dinitrodurene: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic properties of Dinitrodurene. Given the relative scarcity of published data for this specific compound, this document leverages established principles of chemical spectroscopy and draws parallels with well-characterized analogous nitroaromatic compounds. The focus of this guide is 3,6-dinitrodurene, the most common isomer, offering a predictive and instructional framework for its spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing nitroaromatic compounds.

Introduction to this compound

This compound (1,2,4,5-tetramethyl-3,6-dinitrobenzene) is a yellow crystalline solid. Its molecular structure, featuring a fully substituted benzene ring with alternating methyl and nitro groups, results in a high degree of symmetry. This symmetry is a key determinant of its spectroscopic characteristics. As with many nitroaromatic compounds, this compound is of interest in materials science and as an intermediate in chemical synthesis. The strong electron-withdrawing nature of the two nitro groups significantly influences the electronic environment of the benzene ring and the adjacent methyl groups.

Synthesis of this compound

The synthesis of this compound typically involves the direct nitration of durene (1,2,4,5-tetramethylbenzene). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthetic Pathway

The nitration of durene is generally achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Caption: Synthesis of 3,6-Dinitrodurene via nitration of durene.

Experimental Protocol: Nitration of Durene

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Dissolution of Durene: Dissolve durene in a suitable solvent, such as glacial acetic acid or chloroform.

-

Nitration Reaction: Slowly add the chilled nitrating mixture to the durene solution while maintaining a low temperature (typically 0-10 °C) to control the reaction rate and prevent over-nitration.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice to precipitate the crude this compound.

-

Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 3,6-dinitrodurene.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For nitroaromatic compounds, the key transitions involve the π electrons of the benzene ring and the n electrons of the nitro groups.

Theoretical Principles

The presence of nitro groups, which are strong chromophores and auxochromes, on the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands of the benzene ring. This compound is expected to exhibit absorption bands in the UV region. The addition of multiple nitro groups to a toluene ring is known to cause a blue shift (a shift to shorter wavelengths) in the absorption maximum.[1]

Predicted UV-Vis Spectrum of this compound

Based on data for similar compounds like 3,4-dinitrotoluene, which shows a strong absorption band in the short UV region (around 210-230 nm in acetonitrile), this compound is also expected to have a primary absorption band in this region.[1][2]

| Predicted Absorption Maximum (λmax) | Solvent | Electronic Transition |

| ~220-240 nm | Acetonitrile or Ethanol | π → π* transitions of the aromatic ring |

| ~300-340 nm | Acetonitrile or Ethanol | n → π* transitions of the nitro groups |

Experimental Protocol: UV-Vis Analysis

-

Instrument: A calibrated Cary 60 UV-Vis spectrophotometer or equivalent.[3]

-

Solvent: Use a UV-grade solvent such as acetonitrile or ethanol.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed based on the Beer-Lambert Law.

Caption: General workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Theoretical Principles

For this compound, the key vibrational modes are associated with the nitro groups, the aromatic ring, and the methyl groups. The strong electron-withdrawing nitro groups influence the bond strengths and vibrational frequencies of the aromatic C-H and C=C bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro and methyl groups, as well as for the substituted benzene ring.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3100-3000 | Aromatic C-H stretch | Weak |

| 2975-2850 | Methyl C-H stretch | Medium to strong |

| ~1600, ~1475 | Aromatic C=C stretch | Medium |

| 1570-1500 | Asymmetric NO₂ stretch | Very Strong |

| 1370-1330 | Symmetric NO₂ stretch | Very Strong |

| 850-800 | C-N stretch | Medium |

| Below 800 | Aromatic C-H out-of-plane bending | Strong |

Experimental Protocol: FTIR Analysis

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer FT spectrum RX1.[4]

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt (NaCl or KBr) plates.

-

-

Measurement: Place the sample in the IR beam and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

¹H NMR spectroscopy gives information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

The chemical shift of protons is influenced by the electron density around them. The electron-withdrawing nitro groups will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The high symmetry of 3,6-dinitrodurene will result in chemically equivalent protons, leading to a simple spectrum.

Due to the symmetry of 3,6-dinitrodurene, all twelve methyl protons are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 ppm | Singlet | 12H | Four -CH₃ groups |

Note: The exact chemical shift will depend on the solvent used.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

The chemical shifts of carbon atoms are also affected by their electronic environment. Carbons attached to electron-withdrawing groups like nitro groups are deshielded and appear at higher chemical shifts. The symmetry of the molecule reduces the number of unique carbon signals.

For 3,6-dinitrodurene, the symmetry results in three distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~15-20 | -CH₃ carbons |

| ~130-135 | C1, C2, C4, C5 (methyl-bearing carbons) |

| ~145-150 | C3, C6 (nitro-bearing carbons) |

Note: These are approximate chemical shifts and can vary with the solvent.

Experimental Protocol: NMR Analysis

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Measurement: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the peaks in both spectra to the corresponding atoms in the molecule.

Caption: Predicted NMR assignments for 3,6-Dinitrodurene.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Theoretical Principles

In mass spectrometry, a molecule is ionized and the resulting molecular ion and its fragments are detected. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group(s) and other characteristic fragments. Both Electron Ionization (EI) and Chemical Ionization (CI) can be used. EI mass spectra of nitroaromatics typically show a molecular ion due to the charge-stabilizing ability of the aromatic ring.[5]

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₁₀H₁₂N₂O₄) is 224.21 g/mol .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 224 | [M]⁺ | Molecular ion |

| 207 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 178 | [M - NO₂]⁺ | Loss of a nitro group |

| 161 | [M - NO₂ - OH]⁺ | Subsequent loss of a hydroxyl radical |

| 132 | [M - 2NO₂]⁺ | Loss of both nitro groups |

Experimental Protocol: Mass Spectrometry Analysis

-

Instrument: A mass spectrometer, such as a GC-MS system for volatile samples or a direct infusion system with an ESI or APCI source.

-

Ionization Method: Electron Ionization (EI) is a common method for such compounds. Electrospray ionization (ESI) in negative ion mode can also be effective for nitroaromatics, often producing deprotonated molecules [M-H]⁻.[6]

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone) and inject it into the gas chromatograph.

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

-

Measurement: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic properties of this compound are dictated by its highly substituted and symmetrical aromatic structure. This guide provides a comprehensive, albeit predictive, overview of its expected characteristics in UV-Vis, IR, NMR, and mass spectrometry. The provided experimental protocols offer a standardized approach for the analysis of this compound and related nitroaromatic compounds. Researchers can use this guide as a foundational resource for designing experiments, interpreting data, and furthering the understanding of this class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4-Dinitrotoluene | C7H6N2O4 | CID 11883 - PubChem [pubchem.ncbi.nlm.nih.gov]